![molecular formula C16H14N4O2S B5731127 4-[(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)methyl]benzoic acid](/img/structure/B5731127.png)
4-[(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)methyl]benzoic acid
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Overview
Description
4-[(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)methyl]benzoic acid is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of this compound includes a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a benzoic acid moiety, which is a benzene ring with a carboxylic acid group attached.
Preparation Methods
The synthesis of 4-[(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)methyl]benzoic acid typically involves multiple steps. One common method starts with the synthesis of benzoic acid hydrazide, which is then reacted with carbon disulfide in an alkaline ethanol solution to form potassium dithiocarbazinate salt. This salt undergoes cyclization with hydrazine hydrate to form the basic nucleus of 4-amino-5-phenyl-1,2,4-triazole-3-thiol. Finally, a condensation reaction with different aldehydes is conducted to synthesize the desired compound .
Chemical Reactions Analysis
4-[(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or thiol groups can be replaced by other substituents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases
Scientific Research Applications
4-[(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its anticancer properties, it is being studied for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 4-[(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)methyl]benzoic acid involves its interaction with various molecular targets and pathways. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exhibiting antifungal activity. Additionally, the compound can interact with bacterial enzymes, disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
4-[(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)methyl]benzoic acid can be compared with other 1,2,4-triazole derivatives, such as:
4-Amino-5-phenyl-1,2,4-triazole-3-thiol: Similar in structure but lacks the benzoic acid moiety.
4-Amino-5-(4-pyridyl)-1,2,4-triazole-3-thiol: Contains a pyridyl group instead of a phenyl group.
4-Amino-5-cyclohexyl-1,2,4-triazole-3-thiol: Contains a cyclohexyl group instead of a phenyl group
These compounds share similar biological activities but differ in their specific applications and effectiveness due to the variations in their structures.
Properties
IUPAC Name |
4-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c17-20-14(12-4-2-1-3-5-12)18-19-16(20)23-10-11-6-8-13(9-7-11)15(21)22/h1-9H,10,17H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWBULDSHPHXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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